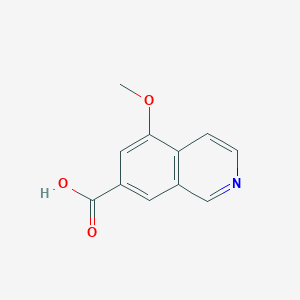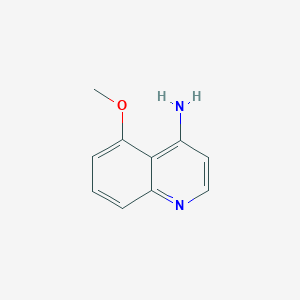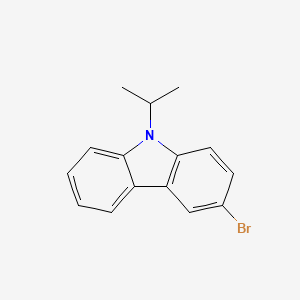![molecular formula C35H27F9NO5PS B8212351 1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide](/img/structure/B8212351.png)
1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide is a complex organophosphorus compound. It is known for its unique structural features and its role as a chiral Brønsted acid. This compound is primarily used as a chiral N-triflyl phosphoramides organocatalyst for enantioselective synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves multiple stepsThe reaction conditions typically involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain high purity and yield. The process involves the use of specialized equipment to handle the reactive intermediates and to ensure the safety of the operators. The final product is usually obtained as a pale yellow powder with a chemical purity of ≥98% .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfonyl derivatives, while substitution reactions can yield a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral organocatalyst for enantioselective synthesis, enabling the production of optically active compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its ability to form stable complexes with various substrates makes it a potential candidate for drug development.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its role as a chiral Brønsted acid. It interacts with substrates through hydrogen bonding and electrostatic interactions, facilitating enantioselective transformations. The molecular targets and pathways involved include various enzymes and receptors that recognize the chiral environment created by the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethanesulfonimide group but lacks the complex dioxaphosphepin structure.
1,1,1-Trifluoroacetone: A simpler trifluoromethyl-containing compound used in different chemical reactions.
Uniqueness
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide is unique due to its complex structure, which provides a chiral environment for enantioselective synthesis. Its ability to form stable complexes with various substrates sets it apart from simpler trifluoromethyl-containing compounds.
Propiedades
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27F9NO5PS/c36-33(37,38)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(39,40)41)32(30)50-51(46,49-31(27)29)45-52(47,48)35(42,43)44/h9-18H,1-8H2,(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOARZXQCPLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)C(F)(F)F)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27F9NO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8212284.png)

![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide](/img/structure/B8212295.png)



![5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B8212323.png)
![1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B8212324.png)
![N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B8212333.png)

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B8212350.png)
